molecular formula C20H24N2O4 B5141236 (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol

(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol

Katalognummer B5141236
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: UJYKHXZMJCCMMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol, also known as ITM, is a potent and selective inhibitor of the enzyme monoamine oxidase A (MAO-A). It has been demonstrated to have potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease.

Wirkmechanismus

(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol acts as a reversible inhibitor of MAO-A by binding to the enzyme's active site. MAO-A catalyzes the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine, which leads to their breakdown. By inhibiting MAO-A, (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol prevents the breakdown of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been shown to have several biochemical and physiological effects. Studies have demonstrated that (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol increases the levels of serotonin, dopamine, and norepinephrine in the brain, which can help alleviate symptoms of depression, anxiety, and Parkinson's disease. (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has also been shown to improve cognitive function and memory in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is its potency and selectivity for MAO-A. This makes it a valuable tool for studying the role of MAO-A in various neurological disorders. However, one limitation of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is its relatively short half-life, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

There are several future directions for research on (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease. Studies have shown that MAO-A inhibitors can help reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is the development of more potent and selective MAO-A inhibitors based on the structure of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol. Finally, further studies are needed to investigate the long-term effects of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol and its potential side effects.

Synthesemethoden

The synthesis of (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol involves the reaction of 3,4,5-trimethoxybenzaldehyde with isopropylamine to form the corresponding imine, which is then reduced with sodium borohydride to yield the desired product. The synthesis is relatively simple and can be carried out in a few steps with high yield.

Wissenschaftliche Forschungsanwendungen

(1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is a potent and selective inhibitor of MAO-A, which plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, (1-isopropyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression, anxiety, and Parkinson's disease.

Eigenschaften

IUPAC Name

(1-propan-2-ylbenzimidazol-2-yl)-(3,4,5-trimethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-12(2)22-15-9-7-6-8-14(15)21-20(22)18(23)13-10-16(24-3)19(26-5)17(11-13)25-4/h6-12,18,23H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYKHXZMJCCMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isopropyl-1H-benzoimidazol-2-yl)-(3,4,5-trimethoxy-phenyl)-methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.